L-Tyrosine-D2
Overview
Description
L-Tyrosine-D2 is a deuterated analog of the naturally occurring amino acid, tyrosine. This compound is characterized by the presence of two deuterium atoms at the 3-position of the propanoic acid side chain, which distinguishes it from its non-deuterated counterpart. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Mechanism of Action
- Primary Targets : L-Tyrosine-D2 is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is similar to that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Target of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-D2 typically involves the incorporation of deuterium into the tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the amino acid from simpler precursors.
Industrial Production Methods
Industrial production of deuterated compounds often relies on large-scale catalytic exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired scale of production and the availability of deuterated reagents. The process typically involves stringent reaction conditions to ensure high levels of deuterium incorporation and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-D2 undergoes various chemical reactions similar to those of non-deuterated tyrosine. These include:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of p-benzoquinone derivatives, while reduction of the amino group can yield primary amines.
Scientific Research Applications
L-Tyrosine-D2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated pharmaceuticals and other specialized chemicals.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The non-deuterated analog of L-Tyrosine-D2.
Deuterated Phenylalanine: Another deuterated amino acid used in similar research applications.
Deuterated Tryptophan: Used in studies of protein structure and function.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in studying metabolic pathways and reaction mechanisms. The incorporation of deuterium can lead to differences in reaction rates and product distributions, offering deeper insights into biochemical processes.
Biological Activity
L-Tyrosine-D2 is a deuterated form of the amino acid L-tyrosine, which is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This detailed article explores the biological activity of this compound, focusing on its effects on neurotransmitter metabolism, cognitive function, and clinical implications based on recent studies and case reports.
Overview of this compound
L-Tyrosine is a non-essential amino acid that serves as a precursor for several important biomolecules. The deuterated form, this compound, has been used in various research settings to trace metabolic pathways and assess the physiological effects of tyrosine supplementation.
L-Tyrosine is involved in the synthesis of catecholamines through the following pathway:
- Conversion to L-DOPA : Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA.
- Formation of Dopamine : L-DOPA is then converted into dopamine by aromatic L-amino acid decarboxylase.
- Synthesis of Norepinephrine and Epinephrine : Dopamine can further be converted into norepinephrine and then epinephrine.
The administration of this compound has been shown to enhance catecholamine synthesis under stress conditions, potentially improving cognitive performance and mood regulation.
Neurotransmitter Metabolism
A study indicated that acute increases in physiological levels of L-Tyrosine can significantly elevate dopamine (DA) and norepinephrine (NE) levels in specific brain regions, such as the medial prefrontal cortex (MPFC) and striatum. The effects were dose-dependent, with notable increases observed at concentrations between 12.5 μM to 250 μM .
Table 1: Effects of L-Tyrosine on Catecholamine Levels
Concentration (μM) | DA Levels in MPFC | NE Levels in MPFC |
---|---|---|
12.5 | Increased | Increased |
25 | Increased | Increased |
50 | Significant | Significant |
125 | Elevated | Elevated |
250 | Decreased | Not measured |
Cognitive Function
Research has shown that tyrosine supplementation can modulate cognitive control, particularly under stress. Variability in response to tyrosine supplementation among individuals may be influenced by genetic factors affecting dopamine function, such as polymorphisms in the DRD2 gene .
Case Study: Cognitive Performance Under Stress
- Participants receiving L-Tyrosine reported improved cognitive flexibility and working memory when subjected to stressors compared to placebo groups.
- Genetic testing revealed that individuals with certain DRD2 gene variants exhibited more pronounced benefits from tyrosine supplementation.
Parkinson's Disease Management
In a clinical case study involving patients with Parkinson's disease, a combination therapy including L-Tyrosine was used alongside L-DOPA to manage symptoms effectively. The results indicated that adequate dosing of L-Tyrosine could mitigate some side effects associated with L-DOPA treatment, such as nausea and motor fluctuations .
Table 2: Amino Acid Dosing for Parkinson's Disease Management
Amino Acid | Initial Dose (mg/day) | Adjusted Dose (mg/day) |
---|---|---|
L-DOPA | 14,700 | Adjusted downwards |
L-Tyrosine | 10,375 | Increased incrementally |
5-Hydroxytryptophan | 900 | Decreased |
Patients reported significant symptom relief after adjusting their amino acid intake based on urinary neurotransmitter levels.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-KETSZMSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583957 | |
Record name | L-(beta,beta-~2~H_2_)Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72963-27-0 | |
Record name | L-(beta,beta-~2~H_2_)Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72963-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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